![molecular formula C17H19BrN2O2 B7701711 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or proteins involved in cell growth and division. More research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. It has been shown to inhibit the growth of certain cancer cell lines, as well as exhibit antimicrobial activity. Additionally, it has been shown to have potential as a tool compound for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments is its potential activity against cancer cells and antimicrobial activity. Additionally, it has been shown to have potential as a tool compound for studying protein-protein interactions. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research involving 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One direction is to further explore its potential as a tool compound for studying protein-protein interactions. Another direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Additionally, more research is needed to fully elucidate the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves several steps. The starting material is 2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, which is reacted with pentylamine to form the corresponding amide. This amide is then reacted with bromine to introduce the bromine atom at the 8-position. The final step involves oxidation of the 6-position to form the desired compound. The synthesis method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential use in scientific research. It has been shown to have potential activity against certain types of cancer cells, as well as antimicrobial activity. Additionally, it has been studied for its potential use as a tool compound for probing protein-protein interactions.
Propiedades
IUPAC Name |
6-bromo-9-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-2-3-4-6-19-17(22)14-10-20-7-5-11-8-12(18)9-13(15(11)20)16(14)21/h8-10H,2-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXKAWJYFTNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN2CCC3=C2C(=CC(=C3)Br)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

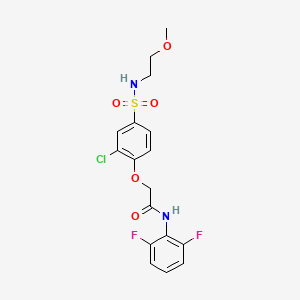
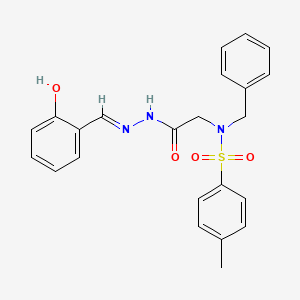

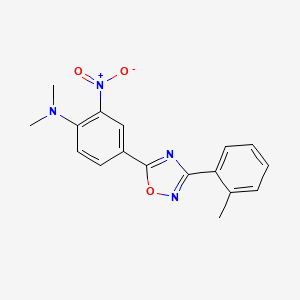
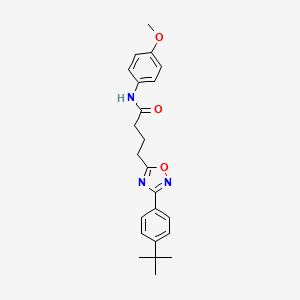
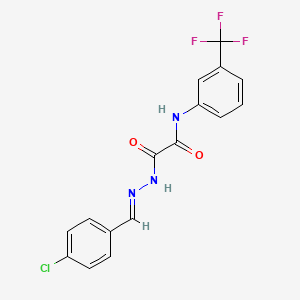
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
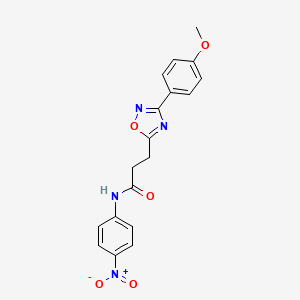
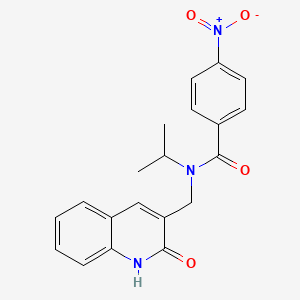
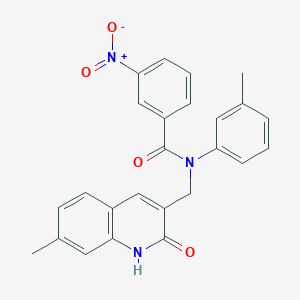

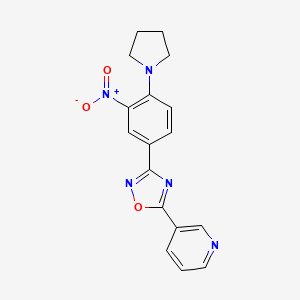

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)